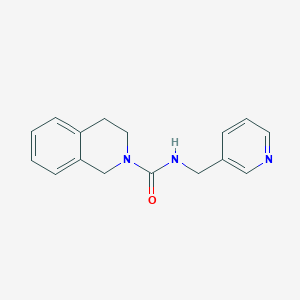
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as PDMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDMI belongs to the class of isoquinoline carboxamides and has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these pathways, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can induce apoptosis, cell cycle arrest, and reduce inflammation.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can induce apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its relatively simple synthesis method and high purity. N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can also be easily scaled up for large-scale production. However, one of the limitations of using N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide.
Zukünftige Richtungen
There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One of the future directions is to explore the potential therapeutic applications of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in other diseases such as autoimmune disorders and metabolic disorders. Another future direction is to optimize the synthesis method of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide to improve its solubility and bioavailability. Furthermore, the development of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide analogs with improved pharmacological properties could also be a future direction for research.
Synthesemethoden
The synthesis of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one with benzoyl chloride in the presence of triethylamine. The reaction yields N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide as a white solid with a purity of more than 95%. The synthesis method of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-11-13-4-3-8-17-10-13)19-9-7-14-5-1-2-6-15(14)12-19/h1-6,8,10H,7,9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOTIJRRJCWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)
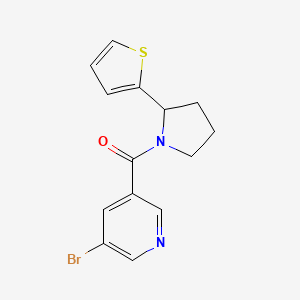
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)
![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
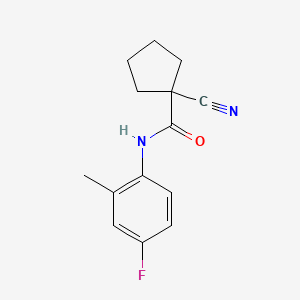
![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)
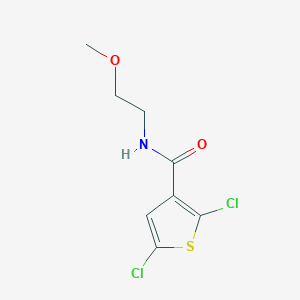
![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
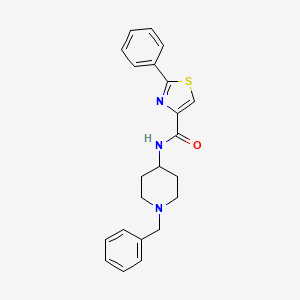
![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)